molecular formula C9H13N3O B2420232 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201204-56-8

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2420232
M. Wt: 179.223
InChI Key: XSKABQCVERTZLV-UHFFFAOYSA-N
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Description

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CPDT, is a chemical compound with potential applications in scientific research. CPDT is a triazole derivative that possesses unique properties, making it a promising candidate for various research purposes. In

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related compounds involves multi-component condensations and cycloaddition reactions. For example, three-component condensation involving amino triazole derivatives, dimedone, and dimethylformamide dimethyl acetal has been reported to afford novel triazoloquinazolinones, showcasing the versatility of triazole derivatives in organic synthesis (Shikhaliev et al., 2005). Similarly, reactions involving azides and enolizable compounds under various conditions have been developed to synthesize substituted 1,2,3-triazoles, demonstrating the potential for creating biologically and industrially significant heterocyclic molecules (Singh et al., 2013).

Catalytic Applications

  • Certain triazole derivatives have been studied for their catalytic potential, for example, in the oxidation of olefins, alkanes, and alcohols, highlighting their potential in facilitating environmentally friendly chemical transformations (Romakh et al., 2007). Another study focused on the synthesis of triazolylmethanol-Cu(I) complexes that exhibit high activity in Huisgen 1,3-dipolar cycloadditions, a cornerstone reaction in click chemistry, which is crucial for constructing diverse molecular architectures with potential applications in drug discovery and material science (Ozcubukcu et al., 2009).

Material Science Applications

  • The incorporation of triazole derivatives in dye-sensitized solar cells (DSSCs) to improve photoelectric conversion efficiency has been investigated, suggesting their utility in the development of renewable energy technologies (Wu et al., 2009).

Structural and Spectroscopic Analysis

  • Detailed structural analysis through methods such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations has been employed to understand the molecular geometry, electronic properties, and reactivity of triazole derivatives. These studies provide insights into the stability, reactivity, and potential applications of these compounds in various scientific domains (Ahmed et al., 2016).

properties

IUPAC Name

5-cyclopent-3-en-1-yl-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-8(7-5-3-4-6-7)10-12(2)9(11)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKABQCVERTZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

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